molecular formula C17H14ClN3O4S B2894395 N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide CAS No. 338413-19-7

N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B2894395
CAS No.: 338413-19-7
M. Wt: 391.83
InChI Key: MXCXPVXKJSCGRH-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide is a complex organic compound characterized by its molecular formula C17H14ClN3O4S. This compound features a chloro-substituted phenyl ring, a pyrimidinyloxy group, and a methoxybenzenesulfonamide moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, often serving as an intermediate in organic synthesis.

Biology: In biological research, it may be employed as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Industry: In the industrial sector, it can be used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]cyclopropanecarboxamide

  • N-(3-chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide

Uniqueness: N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique chemical structure make it a valuable compound in research and development.

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Properties

IUPAC Name

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-24-13-4-6-14(7-5-13)26(22,23)21-12-3-8-16(15(18)11-12)25-17-19-9-2-10-20-17/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCXPVXKJSCGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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